molecular formula C22H24O3 B11157397 4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one

4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11157397
M. Wt: 336.4 g/mol
InChI Key: JCMFEUSUUXLVNS-UHFFFAOYSA-N
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Description

4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl bromide with 4-butyl-8-methyl-7-hydroxy-2H-chromen-2-one in the presence of a base such as potassium carbonate in acetone. The reaction mixture is refluxed for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents are typical reagents.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted chromenones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties. Its butyl and methylbenzyl groups contribute to its lipophilicity and potential interactions with biological membranes, enhancing its bioavailability and efficacy in various applications.

Properties

Molecular Formula

C22H24O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-butyl-8-methyl-7-[(4-methylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C22H24O3/c1-4-5-6-18-13-21(23)25-22-16(3)20(12-11-19(18)22)24-14-17-9-7-15(2)8-10-17/h7-13H,4-6,14H2,1-3H3

InChI Key

JCMFEUSUUXLVNS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C

Origin of Product

United States

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